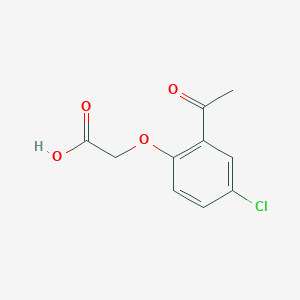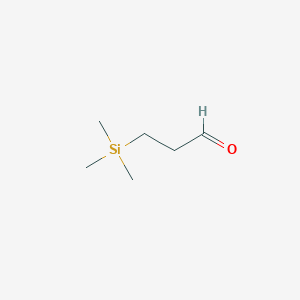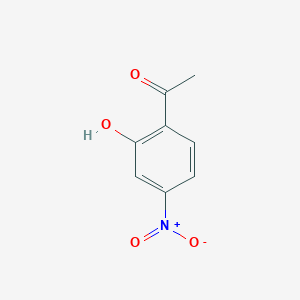
2-(2-Acetyl-4-chlorophenoxy)acetic acid
Vue d'ensemble
Description
2-(2-Acetyl-4-chlorophenoxy)acetic acid is an organic compound with the molecular formula C10H9ClO4 and a molecular weight of 228.63 g/mol . This compound is known for its diverse applications in scientific research, particularly in the fields of pharmaceuticals, agrochemicals, and material sciences.
Mécanisme D'action
Target of Action
The primary target of 2-(2-Acetyl-4-chlorophenoxy)acetic acid, a type of phenoxy herbicide, is the auxin growth hormone indoleacetic acid (IAA) in plants . These compounds mimic the action of IAA, leading to rapid, uncontrolled growth in broad-leaf plants .
Mode of Action
The compound interacts with its targets by mimicking the auxin growth hormone IAA . This interaction induces rapid, uncontrolled growth in broad-leaf plants, a phenomenon often referred to as "growing to death" . This selective toxicity allows the compound to kill broad-leaf weeds while leaving monocotyledonous crops such as wheat or maize relatively unaffected .
Biochemical Pathways
The compound affects the auxin-mediated growth pathways in plants . By mimicking IAA, it disrupts the normal growth and development processes, leading to uncontrolled, rapid growth and eventually the death of the plant .
Pharmacokinetics
It is known that the compound is highly soluble in water , suggesting it could be readily absorbed and distributed in organisms. Its volatility may also influence its distribution and elimination. More research is needed to fully understand the pharmacokinetics of this compound.
Result of Action
The primary result of the compound’s action is the death of broad-leaf plants due to uncontrolled, rapid growth . This makes it an effective herbicide for controlling broad-leaf weeds in crops like wheat and maize .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, its high water solubility and volatility suggest that it could be easily transported in the environment, potentially affecting non-target organisms . It is moderately toxic to mammals, birds, honeybees, and most aquatic organisms, but has a relatively low toxicity to fish .
Analyse Biochimique
Molecular Mechanism
It’s hypothesized that the compound may exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
It’s possible that the compound interacts with various enzymes or cofactors and may have effects on metabolic flux or metabolite levels
Transport and Distribution
It’s possible that the compound interacts with various transporters or binding proteins, and may have effects on its localization or accumulation
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Acetyl-4-chlorophenoxy)acetic acid typically involves the condensation of phenol with chloroacetic acid, followed by acetylation. The process begins with the reaction of phenol and chloroacetic acid in the presence of a base such as sodium hydroxide. The resulting product is then acetylated using acetic anhydride or acetyl chloride under acidic conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Acetyl-4-chlorophenoxy)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted phenoxyacetic acids depending on the nucleophile used.
Applications De Recherche Scientifique
2-(2-Acetyl-4-chlorophenoxy)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: The compound is used in the production of agrochemicals and as a material science research tool.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chlorophenoxyacetic acid: A related compound with similar structural features but different functional groups.
2-Methyl-4-chlorophenoxyacetic acid: Another similar compound used as a herbicide.
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with a similar phenoxyacetic acid structure
Uniqueness
2-(2-Acetyl-4-chlorophenoxy)acetic acid is unique due to its acetyl group, which imparts distinct chemical properties and reactivity compared to other phenoxyacetic acids. This uniqueness makes it valuable in specific research applications where its particular reactivity and interactions are desired.
Propriétés
IUPAC Name |
2-(2-acetyl-4-chlorophenoxy)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO4/c1-6(12)8-4-7(11)2-3-9(8)15-5-10(13)14/h2-4H,5H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFCMQEKFMZAWJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)Cl)OCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00325240 | |
| Record name | NSC409414 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00325240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21758-94-1 | |
| Record name | NSC409414 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409414 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC409414 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00325240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















